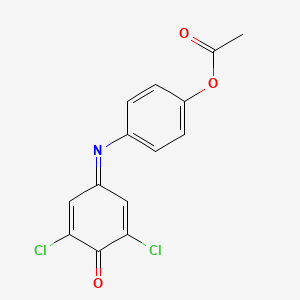

2,6-Dichlorophenolindophenyl acetate

Vue d'ensemble

Description

2,6-Dichlorophenolindophenyl acetate is a chemical compound with the molecular formula C14H9Cl2NO3 and a molecular weight of 310.13 g/mol . It is commonly used as a substrate in the spectrophotometric enzymatic determination of organophosphorus compounds . This compound is known for its role as a redox indicator in various biochemical assays .

Méthodes De Préparation

The synthesis of 2,6-Dichlorophenolindophenyl acetate involves the reaction of 2,6-dichlorophenol with indophenol acetate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by Acetylcholinesterase (AChE)

DCPIP-acetate serves as a chromogenic substrate for AChE, undergoing hydrolysis to release 2,6-dichloroindophenol (DCPIP) and acetic acid. This reaction is critical for spectrophotometric assays of AChE activity .

Reaction Mechanism:

Key kinetic parameters for this enzymatic reaction include:

| Parameter | DCPIP-acetate | Acetylthiocholine (Reference) |

|---|---|---|

| Michaelis Constant (Kₘ) | 38.0 µM | 0.18 mM |

| Maximal Velocity (Vₘₐₓ) | 244 pkat | 5.1 nkat |

Docking studies confirm that DCPIP-acetate binds to the catalytic site of human AChE, facilitating efficient hydrolysis .

Redox Reactions of Hydrolyzed DCPIP

The liberated DCPIP participates in redox reactions analogous to its parent compound. These reactions are pH-dependent and involve electron transfer processes:

Reduction by Antioxidants

DCPIP acts as an oxidizing agent for phenolic antioxidants (e.g., catechol, ferulic acid) and ascorbic acid (vitamin C) .

General Reaction:

Stoichiometry varies based on the antioxidant’s structure:

-

Catechol/Caffeic Acid (2 phenolic -OH groups): 1 mole DCPIP oxidizes 1 mole antioxidant.

-

Ferulic Acid (1 phenolic -OH group): 1 mole DCPIP oxidizes 2 moles antioxidant.

-

Pyrogallol/Gallic Acid (3 phenolic -OH groups): 3 moles DCPIP oxidize 2 moles antioxidant .

Recovery Data for Antioxidant Mixtures (Sensor I/DOP):

| Antioxidant(s) | Added (µg/mL) | Recovery (%) | Standard Deviation (%) |

|---|---|---|---|

| Ferulic acid | 100 | 93.3 | 1.2 |

| Catechol + Ferulic acid | 200 | 107.2 | 0.5 |

| Caffeic acid + Gallic acid | 200 | 92.0 | 1.2 |

Total Antioxidant Capacity (TAC) Assessment

After hydrolysis, DCPIP quantifies TAC in food samples (e.g., juices) by titrating ascorbic acid and phenolic antioxidants. Fresh lemon juice showed TAC values of 350.2 µg/mL , while canned juices with low fruit content (10%) had values as low as 28.2 µg/mL .

Spectrophotometric Enzyme Assays

The hydrolysis reaction enables real-time monitoring of AChE activity, offering advantages over traditional substrates like acetylthiocholine due to its chromogenic properties .

Structural and Stability Considerations

Applications De Recherche Scientifique

2,6-Dichlorophenolindophenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a redox indicator in various chemical assays to measure the antioxidant activity of compounds.

Biology: The compound is employed in photosynthesis studies as an electron acceptor.

Medicine: It is used in enzyme-linked immunosorbent assays (ELISA) to detect biomarkers of various diseases.

Industry: The compound is utilized in the determination of ascorbic acid concentrations in food and beverages.

Mécanisme D'action

The mechanism of action of 2,6-Dichlorophenolindophenyl acetate involves its role as a redox indicator. In its oxidized form, the compound is blue, and upon reduction, it becomes colorless . This color change is used to measure the redox potential of various biochemical reactions. The compound interacts with molecular targets such as photosystem II in photosynthesis, where it acts as an electron acceptor .

Comparaison Avec Des Composés Similaires

2,6-Dichlorophenolindophenyl acetate is similar to other redox indicators like 2,6-dichlorophenolindophenol and 2,6-dichloro-p-benzoquinone . it is unique in its specific applications in enzymatic assays and photosynthesis studies. The compound’s ability to undergo distinct color changes upon reduction makes it particularly useful in spectrophotometric analyses .

Similar compounds include:

- 2,6-Dichlorophenolindophenol

- 2,6-Dichloro-p-benzoquinone

- 2,6-Dichlorophenolindophenolate

Activité Biologique

2,6-Dichlorophenolindophenyl acetate (DCPIA) is a synthetic compound primarily recognized for its role as a chromogenic substrate in enzymatic assays, particularly for cholinesterases. Its biological activity has garnered attention in various fields, including pharmacology and toxicology, due to its utility in assessing enzyme activity and potential therapeutic applications.

Enzymatic Assays

Acetylcholinesterase (AChE) Activity

DCPIA has been evaluated as a substrate for AChE assays using Ellman's method. The study established that DCPIA is suitable for measuring AChE activity with a Michaelis constant () of 38.0 µM and a maximal velocity () of 244 pkat. In comparison, acetylthiocholine, another substrate, exhibited of 0.18 mM and of 5.1 nkat . This indicates that DCPIA offers a more efficient substrate for AChE assays.

Butyrylcholinesterase (BChE) Activity

DCPIA is also utilized in assays for BChE, which plays a crucial role in detoxification processes in the liver. Research demonstrated that it provides a low limit of detection (1.20 × 10 kat) and a broad linear range when compared to traditional methods . The compound's efficiency as a chromogenic substrate enhances its applicability in clinical diagnostics, particularly for detecting poisoning from nerve agents or certain pharmaceuticals.

Case Studies

-

Clinical Diagnostics

A study highlighted the effectiveness of DCPIA in diagnosing cholinesterase-related conditions. It was used to assess BChE activity in pooled human plasma samples, demonstrating its potential as a reliable marker for liver function and exposure to toxic substances . -

Environmental Toxicology

Another investigation focused on the environmental implications of DCPIA's biological activity, particularly its role in assessing the effects of pollutants on cholinesterase activity in aquatic organisms. The findings suggested that monitoring BChE activity using DCPIA could serve as an indicator of ecological health .

Comparative Analysis

The following table summarizes the key parameters related to the enzymatic activity of DCPIA compared to other substrates:

| Substrate | Enzyme Type | (µM) | (pkat) | Application |

|---|---|---|---|---|

| This compound | Acetylcholinesterase | 38.0 | 244 | AChE activity assay |

| Acetylthiocholine | Acetylcholinesterase | 180 | 5.1 | AChE activity assay |

| Indoxylacetate | Butyrylcholinesterase | Not specified | Not specified | BChE activity assay |

Research Findings

Research has consistently shown that DCPIA not only facilitates the assessment of cholinesterase activities but also enhances the sensitivity and specificity of these assays compared to traditional substrates. Its chromogenic properties allow for straightforward spectrophotometric measurements, making it an invaluable tool in both clinical and research settings.

Propriétés

IUPAC Name |

[4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO3/c1-8(18)20-11-4-2-9(3-5-11)17-10-6-12(15)14(19)13(16)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWHMYKNQLOAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885276 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24857-20-3 | |

| Record name | 2,6-Dichloroindophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24857-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC90576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,3-dichloro-4-oxocyclohexa-2,5-dien-1-yl)imino]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.